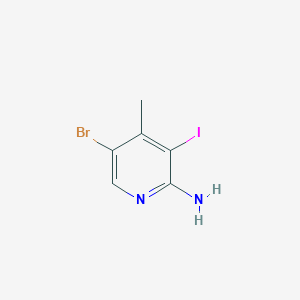

5-Bromo-3-iodo-4-methylpyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-iodo-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrIN2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNKTHBIRSBVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653945 | |

| Record name | 5-Bromo-3-iodo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150618-04-4 | |

| Record name | 5-Bromo-3-iodo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-iodo-4-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-iodo-4-methylpyridin-2-amine: A Keystone Scaffold for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Densely Functionalized Pyridine Core

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the vast array of functionalized pyridines, 5-Bromo-3-iodo-4-methylpyridin-2-amine emerges as a particularly powerful and versatile building block. Its densely packed and strategically positioned functional groups—an amine, a methyl group, and two distinct halogens—offer a rich platform for complex molecular engineering. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its application in the synthesis of targeted therapies, particularly kinase inhibitors. The insights provided herein are curated to empower researchers in leveraging this unique scaffold to accelerate their drug discovery programs.

Core Molecular Attributes and Physicochemical Properties

This compound, with the CAS number 1150618-04-4, is a solid at room temperature. Its unique substitution pattern dictates its chemical behavior and renders it an invaluable intermediate in multi-step synthetic campaigns.

Structural and Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrIN₂ | [1][2] |

| Molecular Weight | 312.9 g/mol | [2] |

| CAS Number | 1150618-04-4 | [1] |

| Boiling Point | 316 °C | [1] |

| Flash Point | 145 °C | [3] |

| Density | 2.243 g/cm³ | [1] |

| Appearance | Light yellow solid (based on related compounds) | [4] |

Molecular Structure and Reactivity Analysis

The arrangement of substituents on the pyridine ring of this compound is key to its synthetic utility. The electron-donating amino group at the 2-position and the methyl group at the 4-position activate the ring, while the two different halogen atoms at the 3- and 5-positions provide orthogonal handles for a variety of cross-coupling reactions.

Caption: 2D structure of this compound.

The differential reactivity of the C-I and C-Br bonds is a significant feature. The C-I bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, due to its lower bond dissociation energy compared to the C-Br bond. This allows for selective functionalization at the 3-position, leaving the bromine atom at the 5-position available for subsequent transformations.

Synthesis of the Core Scaffold

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This step involves the regioselective bromination of 2-amino-4-methylpyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The para position (C5) is sterically more accessible.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as DMF.[5] Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq) in DMF to the cooled solution.[5]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]

-

Work-up and Isolation: Upon completion, pour the reaction mixture into water to precipitate the product.[5] Filter the solid, wash with water, and dry to yield 2-amino-5-bromo-4-methylpyridine.

Step 2: Synthesis of this compound

The second step is the iodination of the brominated intermediate. The electron-donating amino and methyl groups activate the C3 position for electrophilic iodination.

-

Reaction Setup: Dissolve 2-amino-5-bromo-4-methylpyridine (1.0 eq) in a suitable solvent, such as a mixture of sulfuric acid and water.[6]

-

Addition of Iodinating Agent: Add a source of electrophilic iodine, such as a mixture of potassium iodate (KIO₃) and potassium iodide (KI), portion-wise to the solution.[6]

-

Reaction: Heat the reaction mixture and stir for a defined period, monitoring by TLC.

-

Work-up and Isolation: Cool the reaction mixture and neutralize with a base (e.g., ammonia) to precipitate the product.[6] Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a versatile scaffold for the synthesis of biologically active molecules, particularly in the realm of oncology. Its structure is a key component in the development of potent and selective kinase inhibitors.

Case Study: Polo-like Kinase 4 (PLK4) Inhibitors

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is implicated in several cancers.[7] Consequently, PLK4 has emerged as a promising target for anticancer therapies. Derivatives of 2-aminopyridine are known to be effective PLK4 inhibitors, and this compound provides an ideal starting point for their synthesis.[7][8]

Caption: Synthetic strategy for PLK4 inhibitors.

The general synthetic strategy involves a sequential cross-coupling approach. The more reactive C-I bond is typically addressed first in a Suzuki-Miyaura coupling to introduce a desired aryl or heteroaryl moiety. The remaining C-Br bond can then be functionalized, for instance, through a Buchwald-Hartwig amination to introduce a substituted amine, leading to the final kinase inhibitor scaffold.

Case Study: Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic lymphoma kinase (ALK) is another important target in cancer therapy, particularly in non-small cell lung cancer. The drug Ceritinib (LDK378) is a potent ALK inhibitor.[9] While the exact synthesis of Ceritinib may not directly involve this compound, the structural motifs present in this building block are highly relevant to the synthesis of Ceritinib and its analogs.[9][10][11][12] The di-halogenated aminopyridine core allows for the precise installation of the various substituted phenyl rings found in the final drug molecule.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with care in a well-ventilated fume hood.[4][13] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[4][13] While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for related halogenated pyridines should be followed. These compounds are generally considered irritants and may be harmful if swallowed or inhaled.[4]

Conclusion and Future Outlook

This compound represents a highly valuable and strategically designed building block for advanced organic synthesis. Its unique constellation of functional groups provides a versatile platform for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors for cancer therapy. The ability to perform regioselective cross-coupling reactions at two distinct positions opens up a vast chemical space for the exploration of structure-activity relationships. As the demand for targeted therapeutics continues to grow, the importance of such densely functionalized and synthetically malleable scaffolds will undoubtedly increase, solidifying the role of this compound as a key intermediate in the future of drug discovery.

References

-

This compound | CAS#:1150618-04-4 | Chemsrc. (n.d.). Retrieved January 4, 2026, from [Link]

-

Api Intermediate - 2-Amino- 5-Bromo-3-NitroPyridine (6945-68-2) Trader. (n.d.). Retrieved January 4, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved January 4, 2026, from [Link]

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. (n.d.).

-

This compound - PubChemLite. (n.d.). Retrieved January 4, 2026, from [Link]

-

5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). European Journal of Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

-

2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

Observed and calculated IR spectrum of 2-amino-5- bromo-4-methylpyridine. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. Retrieved January 4, 2026, from [Link]

-

Synthesis of a [(18)F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. (2016). Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved January 4, 2026, from [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved January 4, 2026, from [Link]

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Pharmaceuticals. Retrieved January 4, 2026, from [Link]

-

5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

2-Amino-5-bromo-3-nitropyridine. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2014). PubMed Central. Retrieved January 4, 2026, from [Link]

-

Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]

-

INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

Minor modifications to ceritinib enhance anti-tumor activity in EML4-ALK positive cancer. (2016). Cancer Letters. Retrieved January 4, 2026, from [Link]

-

5-bromo-4-methyl-N-piperidin-4-ylpyridin-2-amine - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. This compound | CAS#:1150618-04-4 | Chemsrc [chemsrc.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1860887-00-8|5-BROMO-3-IODO-2-METHOXYPYRIDIN-4-AMINE|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. ijssst.info [ijssst.info]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. Synthesis of a [(18)F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Minor modifications to ceritinib enhance anti-tumor activity in EML4-ALK positive cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-3-iodo-4-methylpyridin-2-amine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-iodo-4-methylpyridin-2-amine is a halogenated and substituted pyridine derivative, a class of compounds that holds a significant place in medicinal chemistry and materials science. The pyridine scaffold is a privileged structure, appearing in numerous FDA-approved drugs, and its functionalization with halogens provides crucial handles for synthetic diversification, particularly through cross-coupling reactions.[1][2][3] The presence of both bromine and iodine on the pyridine ring of the title compound, along with methyl and amino groups, offers a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1]

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a proposed synthetic route, and a detailed workflow for its analytical characterization. While specific experimental data for this particular isomer is limited, this document leverages data from closely related analogues and established principles of organic chemistry to provide a robust framework for researchers working with this compound.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and potential applications. The following table summarizes available and estimated data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrIN₂ | [4][5] |

| Molecular Weight | 312.93 g/mol | [4][6][7] |

| CAS Number | 1150618-04-4 | [4][6][8] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Density | 2.243 g/cm³ | [5] |

| Boiling Point | 316 °C | [5] |

| Flash Point | 145 °C | [5] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |

| pKa | The amino group is expected to be basic, while the pyridine nitrogen is weakly basic. | Inferred from general pyridine chemistry |

| XLogP3 | 2.26940 | [5] |

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related polysubstituted pyridines.[9][10][11] A common strategy involves the sequential halogenation of a suitable aminopyridine precursor.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

-

Dissolve 2-amino-4-methylpyridine in a suitable organic solvent such as acetonitrile or a chlorinated solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent to the reaction mixture. The molar ratio of 2-amino-4-methylpyridine to NBS should be approximately 1:1 to favor mono-bromination.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy any remaining NBS.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 2-amino-5-bromo-4-methylpyridine.

Causality behind Experimental Choices: The use of NBS provides a milder and more selective brominating agent compared to liquid bromine, reducing the formation of di-brominated byproducts.[10] Running the reaction at a low temperature helps to control the exothermicity and selectivity of the reaction.

Step 2: Synthesis of this compound

-

Dissolve the 2-amino-5-bromo-4-methylpyridine intermediate in a suitable solvent. The choice of solvent will depend on the iodinating agent used.

-

Add the iodinating agent. A common and effective method for iodinating activated aromatic rings is the use of molecular iodine (I₂) in the presence of an oxidizing agent or a base, or N-iodosuccinimide (NIS).[9][12]

-

Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, work up the reaction mixture by washing with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the final product by column chromatography to yield this compound.

Causality behind Experimental Choices: The amino group on the pyridine ring is an activating group, directing electrophilic substitution to the ortho and para positions. Since the 5-position is already brominated, the iodination is expected to occur at the 3-position. The choice of the iodinating agent and reaction conditions can be optimized to maximize the yield and purity of the desired product.[9]

Analytical Characterization Workflow

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Analytical Workflow Diagram

Caption: A typical analytical workflow for the characterization of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the amino protons, and the methyl protons. The aromatic proton should appear as a singlet in the downfield region. The amino protons will likely appear as a broad singlet, and its chemical shift may vary with concentration and solvent. The methyl protons will be a sharp singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (amino, bromo, iodo, and methyl) and their positions on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight of the compound.[13]

-

Expected Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 312.93 g/mol .

-

Isotopic Pattern: Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio), the molecular ion peak will appear as a characteristic doublet with a mass difference of 2 Da. The presence of iodine (¹²⁷I) will not introduce additional isotopic complexity for the molecular ion but will contribute significantly to the mass.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analyze the resulting spectrum for the molecular ion peak and its characteristic isotopic pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the synthesized compound.

Protocol for Purity Analysis by HPLC:

-

Develop a suitable HPLC method using a C18 reverse-phase column.

-

The mobile phase will typically be a gradient of water and an organic solvent like acetonitrile or methanol, with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength.

-

The purity of the sample can be determined by the relative area of the main peak compared to any impurity peaks.

Applications in Drug Discovery

Substituted pyridines are of great interest in drug discovery due to their ability to act as bioisosteres for other aromatic systems and their capacity to form key interactions with biological targets.[3][14] The presence of bromo and iodo substituents on this compound makes it a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[1] This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1] Halogenated pyridines are known to be key building blocks for the development of kinase inhibitors, which are a major class of targeted cancer therapies.[1]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is not widely available in peer-reviewed literature, this guide provides a solid foundation for its synthesis and characterization based on the established chemistry of related compounds. The proposed synthetic route and analytical workflow offer a practical starting point for researchers aiming to utilize this compound in their scientific endeavors. As with any new compound, careful experimental validation of its properties and reactivity is paramount.

References

-

Chemspace. This compound. [Link]

-

Sunway Pharm Ltd. This compound. [Link]

-

Scribd. Computational and Theoretical Chemistry. [Link]

-

ResearchGate. (PDF) 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. [Link]

-

ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

-

National Institutes of Health. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

-

PubMed. Synthesis, Characterization and Biological Evaluation of Substituted Pyridine Based Benzo-thiazol Derivatives: In Silico Calculations and ADME Prediction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyridine Derivatives in Modern Chemical Research. [Link]

- Google Patents. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

-

ResearchGate. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

-

MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

- Google Patents. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.

-

eScholarship. Advancing physicochemical property predictions in computational drug discovery. [Link]

-

ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]

-

MDPI. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. [Link]

-

National Institutes of Health. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

Organic Syntheses. 2,3-diaminopyridine. [Link]

-

PubMed. Mass spectrometer characterization of halogen gases in air at atmospheric pressure. [Link]

-

ResearchGate. Syntheses and chromotropic behavior of two halo bridged dinuclear copper(II) complexes containing pyridine-based bidentate ligand. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1150618-04-4|this compound|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. CAS 1150618-04-4: this compound [cymitquimica.com]

- 7. This compound - CAS:1150618-04-4 - Sunway Pharm Ltd [3wpharm.com]

- 8. This compound - C6H6BrIN2 | CSSB00010254231 [chem-space.com]

- 9. ijssst.info [ijssst.info]

- 10. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectrometer characterization of halogen gases in air at atmospheric pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-bromo-3-iodo-4-methylpyridin-2-amine (CAS Number: 1150618-04-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-3-iodo-4-methylpyridin-2-amine (CAS No. 1150618-04-4), a halogenated aminopyridine derivative. While direct literature on this specific compound is limited, this document extrapolates its probable characteristics, synthesis, and applications based on extensive data from structurally analogous compounds. It is presented as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. This guide covers its physicochemical properties, a plausible synthetic route, and detailed protocols for its characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The content is designed to provide researchers and drug development professionals with a foundational understanding of this compound's potential in synthetic and medicinal chemistry.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a highly functionalized pyridine derivative. The pyridine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] The unique arrangement of an amino group, a methyl group, and two different halogen atoms (bromo and iodo) on the pyridine core makes this compound a valuable and versatile intermediate for the synthesis of complex molecular architectures.[1][2]

The presence of both bromine and iodine atoms offers differential reactivity, allowing for selective functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings.[2] The amino group provides a key site for further derivatization or for forming crucial hydrogen bond interactions with biological targets.[3] Based on the applications of structurally similar compounds, this compound is a promising starting material for the development of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 1150618-04-4 | [5] |

| Molecular Formula | C₆H₆BrIN₂ | [5] |

| Molecular Weight | 312.93 g/mol | [5] |

| Appearance | Likely a solid | N/A |

| Purity | ≥95.0% (typical) | [5] |

| Boiling Point | ~316 °C (Predicted) | N/A |

| Flash Point | ~145 °C (Predicted) | N/A |

| Density | ~2.24 g/cm³ (Predicted) | N/A |

| LogP | ~2.27 (Predicted) | N/A |

Synthesis and Mechanism

Proposed Synthetic Pathway

The proposed synthesis involves a two-step electrophilic aromatic substitution on the 2-amino-4-methylpyridine core. The amino group is a strong activating group and directs electrophiles to the ortho and para positions (positions 3 and 5).

-

Bromination: The first step would be the regioselective bromination at the 5-position. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, offering high yields and selectivity.[4]

-

Iodination: The subsequent iodination at the 3-position can be achieved using an electrophilic iodine source. A common method involves the use of N-iodosuccinimide (NIS) or a mixture of an iodide salt and an oxidizing agent.[6][7]

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol for the synthesis of this compound, adapted from established procedures for similar compounds.[4][6]

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-methylpyridine in a suitable solvent such as dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (1.0 equivalent) in DMF to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 2-amino-5-bromo-4-methylpyridine intermediate in a suitable solvent, such as acetic acid.[6]

-

Addition of Iodinating Agent: Add N-iodosuccinimide (NIS) (1.0 equivalent) to the solution at room temperature.

-

Reaction: Stir the reaction mixture for several hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. The combined organic layers are dried and concentrated. The final product can be purified by recrystallization or column chromatography.

Role in Kinase Inhibitor Development

Derivatives of substituted aminopyridines are well-documented as potent kinase inhibitors.[3][4] For instance, compounds derived from the structurally similar 2-amino-5-bromo-4-methylpyridine have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy.[4]

The general mechanism of action for these types of inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade. The aminopyridine core often forms crucial hydrogen bonds with the hinge region of the kinase, while the substituents at the 3- and 5-positions can be modified to enhance potency and selectivity by interacting with other regions of the active site.

Caption: Inhibition of the PLK4 signaling pathway by a derivative of the title compound.

Analytical Characterization

The comprehensive characterization of this compound is essential to confirm its identity and purity. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of synthetic intermediates. A reverse-phase HPLC method would be suitable for this compound.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid for improved peak shape.

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

-

Expected Outcome: A single major peak corresponding to the product, with any impurities appearing as separate, smaller peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired. While experimental data for the title compound is not available, predicted chemical shifts can be estimated based on analogous structures.[6]

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic proton, the amino protons, and the methyl protons. The chemical shifts and coupling patterns would confirm the substitution pattern on the pyridine ring.

-

¹³C NMR: The spectrum would show six distinct carbon signals, corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely show the protonated molecular ion [M+H]⁺.

-

Expected m/z: The mass spectrum should show a prominent peak at m/z 313.88 (for the most abundant isotopes, ⁷⁹Br and ¹²⁷I), corresponding to the protonated molecule. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) would also be expected.

Caption: A typical analytical workflow for the characterization of the title compound.

Safety and Handling

Based on the Safety Data Sheet (SDS) information for similar halogenated aminopyridines, this compound should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its highly functionalized structure, featuring multiple reactive sites, makes it an ideal starting material for the synthesis of complex molecules, particularly kinase inhibitors. While direct research on this specific compound is limited, this guide provides a comprehensive overview of its likely properties, synthesis, and characterization based on established chemical principles and data from analogous compounds. Further research into the applications of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

- Current time information in Winnipeg, CA. (n.d.). Google.

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.

-

3-Amino-5-bromo-2-iodopyridine. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]

- Process for the production of 1,4,7,10-tetraazacyclododecane and its derivatives. (n.d.). Google Patents.

- The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. (n.d.). Google Patents.

- Preparation method of ABT-199 intermediate. (n.d.). Google Patents.

-

5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

This compound | CAS#:1150618-04-4. (n.d.). Chemsrc. Retrieved January 4, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | CAS#:1150618-04-4 | Chemsrc [chemsrc.com]

- 6. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 5-Bromo-3-iodo-4-methylpyridin-2-amine

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 5-Bromo-3-iodo-4-methylpyridin-2-amine (CAS: 1150618-04-4), a highly substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1][2] As experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from structurally similar analogs to present a robust, predictive analysis. We will delve into the theoretical underpinnings and expected data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is designed for researchers and drug development professionals, offering not just data, but the scientific rationale behind the spectral predictions, detailed experimental protocols for data acquisition, and a framework for the unambiguous structural confirmation of this and similar complex heterocyclic molecules.

Introduction: The Structural and Chemical Landscape

This compound is a unique chemical scaffold featuring a pyridine core heavily substituted with a diverse array of functional groups: two different halogens (bromine and iodine), an electron-donating amine group, and a methyl group. This specific arrangement of substituents creates a distinct electronic and steric environment, making it a valuable building block for creating complex molecular architectures.[1] The precise characterization of such intermediates is a critical, non-negotiable step in any drug discovery pipeline to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

This guide provides the foundational spectroscopic knowledge required for the confident identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing precise information about the chemical environment of each proton and carbon atom.[3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be remarkably simple, revealing three distinct singlet signals. The absence of proton-proton coupling simplifies the spectrum, allowing for direct assignment based on predictable electronic effects.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.15 | Singlet | 1H | H-6 | The sole aromatic proton is deshielded by the electronegative nitrogen atom in the ring. Its chemical shift is predicted to be slightly downfield from the 8.078 ppm observed for 2-amino-5-bromo-4-methylpyridine due to the influence of the adjacent iodine atom.[4] |

| ~4.60 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons is highly variable and dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupolar relaxation and exchange with trace amounts of water.[5] |

| ~2.35 | Singlet | 3H | -CH₃ | The methyl group protons are attached to an sp²-hybridized carbon and appear as a sharp singlet. The shift is predicted based on similar substituted pyridines.[4] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the unique carbon environments and crucial information on the electronic impact of the substituents. The presence of heavy atoms, particularly iodine, will have a pronounced effect on the chemical shifts of the carbons to which they are attached (C-3 and C-5).

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~158.0 | C-2 | The carbon atom bonded to the electron-donating amino group is expected to be significantly shielded relative to other carbons double-bonded to nitrogen. |

| ~149.0 | C-6 | This carbon is adjacent to the ring nitrogen and is expected to be significantly deshielded. |

| ~145.0 | C-4 | The carbon bearing the methyl group. Its shift is influenced by the adjacent iodine and bromine atoms. |

| ~115.0 | C-5 | The C-Br bond. The chemical shift is influenced by the combination of bromine's electronegativity and heavy-atom effects. |

| ~85.0 | C-3 | The C-I bond. The "heavy-atom effect" of iodine is expected to cause significant shielding, resulting in a characteristically upfield chemical shift for this sp² carbon.[6] |

| ~18.0 | -CH₃ | The methyl carbon is expected in the typical aliphatic region. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of a compound.[3] For this compound, the presence of both bromine and iodine creates a highly characteristic isotopic pattern.

Predicted Mass Spectrum

-

Molecular Formula: C₆H₆BrIN₂[7]

-

Monoisotopic Mass: 311.876 g/mol [7]

-

Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method well-suited for this polar molecule, and is expected to primarily show the protonated molecular ion, [M+H]⁺.[4]

Isotopic Pattern: The most distinctive feature will be the isotopic signature of the molecular ion.

-

Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

-

Iodine has only one stable isotope: ¹²⁷I (100%).

Therefore, the molecular ion peak in a high-resolution mass spectrum will appear as a doublet of nearly 1:1 intensity, separated by 2 m/z units.

Table 3: Predicted High-Resolution MS Data (ESI+)

| Predicted m/z | Ion Assignment | Description |

|---|---|---|

| 312.8832 | [C₆H₇⁷⁹BrIN₂]⁺ | Protonated molecular ion with the ⁷⁹Br isotope. |

| 314.8812 | [C₆H₇⁸¹BrIN₂]⁺ | Protonated molecular ion with the ⁸¹Br isotope. |

| 334.8651 | [C₆H₆⁷⁹BrIN₂Na]⁺ | Sodium adduct with the ⁷⁹Br isotope.[7] |

| 336.8631 | [C₆H₆⁸¹BrIN₂Na]⁺ | Sodium adduct with the ⁸¹Br isotope. |

Fragmentation: Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), predictable fragmentation pathways include the loss of the halogen atoms, the methyl group, or the amino group.

Workflow for Mass Spectrometry Analysis

Caption: General experimental workflow for LC-MS analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[8]

Predicted IR Absorption Bands

The IR spectrum of this compound will display characteristic absorption bands corresponding to its key structural motifs.

Table 4: Predicted IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium-Strong | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Medium-Weak | Pyridine Ring |

| 2980 - 2850 | C-H Aliphatic Stretch | Medium-Weak | Methyl Group (-CH₃) |

| 1640 - 1600 | N-H Scissoring (Bend) | Strong | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Ring Stretching | Medium-Strong | Pyridine Ring |

| 1470 - 1430 | C-H Asymmetric Bend | Medium | Methyl Group (-CH₃) |

| 1390 - 1370 | C-H Symmetric Bend | Medium | Methyl Group (-CH₃) |

| < 800 | C-Br Stretch | Strong | Bromo-Aromatic |

| < 700 | C-I Stretch | Strong | Iodo-Aromatic |

Experimental Protocol for FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) method is a modern, convenient alternative to traditional KBr pellets.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid powder of this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Scan Collection: Co-add 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[8]

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Conclusion: A Multi-Technique Approach to Structural Validation

The structural elucidation of a complex molecule like this compound requires a synergistic and self-validating analytical approach. While this guide presents a robust predictive framework based on sound scientific principles and comparative data, the definitive characterization relies on the acquisition of actual experimental data. By combining the detailed connectivity map from NMR, the unambiguous molecular weight and formula confirmation from MS, and the functional group fingerprint from IR, researchers can achieve absolute confidence in the identity, purity, and structure of this valuable chemical intermediate. This rigorous analytical workflow is fundamental to ensuring the quality and reproducibility of research in the highly regulated field of drug development.

References

-

Science. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

-

ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

-

PubChem. This compound. [Link]

-

ACS Publications. Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. [Link]

-

National Institutes of Health. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

-

ACS Publications. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Chemsrc. This compound | CAS#:1150618-04-4. [Link]

-

Chemspace. This compound - C6H6BrIN2. [Link]

-

ResearchGate. Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. [Link]

-

SpectraBase. 2-Amino-5-bromo-3-methylpyridine. [Link]

-

National Institutes of Health. 3-Amino-5-bromo-2-iodopyridine. [Link]

- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

MySkinRecipes. This compound. [Link]

-

NIST WebBook. 2-Amino-5-bromo-3-nitropyridine. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C6H6BrIN2) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

Introduction: The Critical Role of a Halogenated Pyridine Building Block

An In-Depth Technical Guide to the Purity and Appearance of 5-Bromo-3-iodo-4-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized heterocyclic compound, serving as a versatile scaffold in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic placement of bromo, iodo, methyl, and amino groups on the pyridine ring allows for a diverse range of chemical modifications, making it a valuable intermediate. The bromine and iodine atoms, for instance, are excellent leaving groups for various cross-coupling reactions, such as Suzuki and Sonogashira, enabling the construction of intricate molecular architectures.[2]

Given its role as a foundational building block, the purity and physical appearance of this compound are of paramount importance. The presence of impurities, even in trace amounts, can lead to the formation of undesirable by-products, complicate reaction monitoring and product isolation, and ultimately impact the yield and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the key attributes of this compound, methodologies for its purification, and analytical techniques for rigorous purity assessment.

Physicochemical and Spectroscopic Profile

A clear understanding of the fundamental properties of this compound is the first step in its effective utilization. While detailed experimental data for this specific compound is not extensively published, we can infer its characteristics from closely related analogs and supplier specifications.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrIN₂ | [3][4] |

| Molecular Weight | 312.9 g/mol | [3] |

| CAS Number | 1150618-04-4 | [3][4][5] |

| Typical Purity | ≥95% | [3][5] |

| Appearance | Typically an off-white to light yellow or brown solid/powder. | Inferred from related compounds[6] |

Synthetic Landscape and Potential Impurities

The synthesis of halogenated pyridines often involves multi-step processes, primarily electrophilic aromatic substitution, which can introduce various process-related impurities.[7][8] A common route to compounds like this compound would likely involve sequential bromination and iodination of a 2-amino-4-methylpyridine precursor.

The primary impurities encountered often stem from:

-

Incomplete Reaction : Unreacted starting materials or intermediates.

-

Over-halogenation : The formation of di-brominated or di-iodinated species. For instance, in the synthesis of the related 2-amino-5-bromo-3-iodopyridine, 2-amino-3,5-dibromopyridine is a known major by-product.[1]

-

Isomeric By-products : Halogenation at other positions on the pyridine ring, although the directing effects of the amino and methyl groups typically favor the desired regiochemistry.[9]

Purification Methodologies: Achieving High Purity

Achieving the high purity required for pharmaceutical applications necessitates robust purification strategies. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity level.

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Experimental Protocol: General Recrystallization

-

Solvent Selection : Screen for a solvent (or solvent pair) in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given its structure, polar protic solvents like ethanol or isopropanol, or mixtures with water, are good starting points.[1]

-

Dissolution : In a suitable flask, add the crude solid and the minimum amount of hot solvent required to achieve complete dissolution.

-

Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization : Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation. "Oiling out" can occur if the solution cools too quickly or is too concentrated; if this happens, reheat to redissolve and add more solvent.[10]

-

Isolation : Collect the purified crystals by vacuum filtration.

-

Washing : Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

-

Drying : Dry the crystals under vacuum to remove all traces of solvent.

Silica Gel Column Chromatography

For separating complex mixtures or achieving very high purity (>98%), column chromatography is the method of choice.[11] The separation is based on the differential partitioning of the components between a stationary phase (e.g., silica gel) and a mobile phase.

Experimental Protocol: Column Chromatography Purification This protocol is adapted from established methods for similar aminobromopyridines.[11][12]

-

Stationary Phase Preparation :

-

Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a low-polarity eluent (e.g., 95:5 petroleum ether/ethyl acetate).

-

Pour the slurry into a chromatography column and allow it to pack evenly, draining excess solvent until the solvent level meets the top of the silica bed.[11]

-

-

Sample Loading :

-

Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder (dry loading). This prevents band broadening.

-

Carefully add this powder to the top of the packed column.[11]

-

-

Elution :

-

Begin elution with a low-polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A gradient from 5% to 30% ethyl acetate in petroleum ether is a reasonable starting point.

-

For basic compounds like this amine, which can streak on silica, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can significantly improve peak shape and separation.[13] Alternatively, using an amine-functionalized silica column is highly effective.[13]

-

-

Fraction Collection and Analysis :

-

Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

-

Combine the fractions containing the pure product.

-

-

Solvent Removal :

-

Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified compound.

-

Purity and Appearance Assessment: A Multi-Technique Approach

A comprehensive characterization of this compound requires a combination of analytical techniques to confirm its identity, structure, and purity.[14]

| Technique | Information Provided | Key Insights for this compound |

| Visual Inspection | Color, physical state (crystalline, amorphous, powder). | A pure sample should be a consistent, uniformly colored solid. Discoloration or an oily appearance may indicate impurities. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection of impurities. | The gold standard for purity assessment. A reverse-phase C18 column is typically used. A single sharp peak indicates high purity.[14] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation, purity assessment (qNMR). | Confirms the connectivity of atoms and the specific isomeric form. The ¹H NMR would show distinct signals for the aromatic protons, the amino protons, and the methyl group.[15][16] |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Confirms the molecular formula. The presence of bromine and iodine will result in a characteristic isotopic pattern for the molecular ion.[14] |

digraph "Analytical_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];// Nodes Sample [label="Purified Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Appearance [label="Visual Inspection\n(Color, Form)", fillcolor="#F1F3F4"]; HPLC [label="HPLC Analysis\n(Purity %)", fillcolor="#F1F3F4"]; NMR [label="NMR Spectroscopy\n(Structural ID)", fillcolor="#F1F3F4"]; MS [label="Mass Spectrometry\n(Molecular Weight)", fillcolor="#F1F3F4"]; Report [label="Certificate of Analysis", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges Sample -> Appearance; Sample -> HPLC; Sample -> NMR; Sample -> MS; Appearance -> Report; HPLC -> Report; NMR -> Report; MS -> Report;

}

References

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine . International Journal of Scientific and Statistical Computing. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . MDPI. [Link]

-

meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine . Organic Syntheses. [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates . Science. [Link]

-

Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug . National Institutes of Health. [Link]

-

Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test . PubMed. [Link]

- A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

-

This compound | CAS#:1150618-04-4 . Chemsrc. [Link]

-

This compound - C6H6BrIN2 . Chemspace. [Link]

-

5-Bromo-4-methylpyrimidin-2-amine . PubChem. [Link]

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates . National Institutes of Health. [Link]

-

How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates . ChemRxiv. [Link]

Sources

- 1. ijssst.info [ijssst.info]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound - C6H6BrIN2 | CSSB00010254231 [chem-space.com]

- 5. This compound | CAS#:1150618-04-4 | Chemsrc [chemsrc.com]

- 6. Page loading... [guidechem.com]

- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. biotage.com [biotage.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. orgsyn.org [orgsyn.org]

5-Bromo-3-iodo-4-methylpyridin-2-amine: A Versatile Orthogonally Functionalized Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Multi-Functionalized Heterocycles

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[2][3] Within this class, pyridines bearing multiple, orthogonally reactive functional groups are of paramount importance as they allow for the controlled and sequential introduction of molecular complexity. 5-Bromo-3-iodo-4-methylpyridin-2-amine is an exemplary building block, offering a strategically positioned amino group and two distinct halogen atoms with differential reactivity. This guide provides an in-depth exploration of its synthesis, reactivity, and application as a versatile precursor in the synthesis of complex molecular architectures, particularly in the realm of drug discovery.

Physicochemical Properties and Synthesis

A foundational understanding of a building block's properties is crucial for its effective implementation in a synthetic workflow.

| Property | Value |

| CAS Number | 1150618-04-4[4] |

| Molecular Formula | C₆H₆BrIN₂ |

| Molecular Weight | 312.93 g/mol |

| Appearance | Off-white to yellow solid |

The synthesis of this compound is not widely detailed in publicly available literature, suggesting it is often a custom-synthesized intermediate. However, analogous structures, such as 2-amino-5-bromo-3-iodopyridine, are prepared from 2-aminopyridine through a sequence of bromination followed by iodination.[5] A plausible route to the title compound would involve the bromination and iodination of 4-methylpyridin-2-amine, with the regioselectivity governed by the directing effects of the amino and methyl groups.

Core Reactivity: The Power of Orthogonal Halogenation

The synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more readily undergoes oxidative addition to a low-valent palladium catalyst compared to the C-Br bond. This reactivity difference enables selective functionalization at the 3-position via cross-coupling reactions while leaving the bromine atom at the 5-position intact for subsequent transformations.

This orthogonal reactivity allows for a modular and convergent approach to the synthesis of highly substituted pyridines, a strategy highly desirable in the construction of compound libraries for high-throughput screening.

Caption: Orthogonal reactivity of this compound.

Key Synthetic Transformations: A Gateway to Molecular Diversity

The true power of this building block is realized through its application in various palladium-catalyzed cross-coupling reactions. These transformations provide reliable and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.[6] The selective coupling at the C-I bond of this compound with a variety of boronic acids or esters allows for the introduction of diverse aryl or heteroaryl substituents at the 3-position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 3-Position

This protocol is adapted from established procedures for similar substrates.[6][7][8]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable base such as potassium phosphate (K₃PO₄) (2.0 eq).

-

Catalyst and Solvent Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq). To this mixture, add a degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature, usually between 80-90 °C.

-

Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion (typically 12-18 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 5-bromo-3-aryl-4-methylpyridin-2-amine.

| Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield Range |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Good to Excellent[9] |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | High |

| Pd-PEPPSI-IPr | Cs₂CO₃ | THF | 60-80 | High |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable handles for further functionalization or can be key components of a final target molecule.[10] The reaction of this compound with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, proceeds selectively at the C-I bond.[11]

Experimental Protocol: Selective Sonogashira Coupling at the 3-Position

-

Reaction Setup: To a degassed solution of this compound (1.0 eq) in a suitable solvent mixture such as THF and triethylamine (Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).

-

Substrate Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the amine salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

Caption: Synthetic workflow utilizing this compound.

Applications in Medicinal Chemistry and Drug Discovery

The strategic functionalization of the this compound core allows for the synthesis of molecules with potential therapeutic applications. For instance, substituted aminopyrimidines, which can be accessed from aminopyridine precursors, are known to be potent inhibitors of various kinases, such as Polo-like kinase 4 (PLK4), a target in cancer therapy.[12] The ability to introduce diverse substituents at the 3- and 5-positions of the pyridine ring is crucial for exploring the structure-activity relationship (SAR) and optimizing the pharmacological properties of lead compounds.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its key advantage lies in the orthogonal reactivity of its two halogen substituents, which permits a controlled, stepwise elaboration of the pyridine core. This feature, combined with the presence of an amino group for further derivatization, makes it an ideal starting material for the construction of complex, highly substituted heterocyclic molecules. For researchers and professionals in drug development, mastering the chemistry of such multifunctional intermediates is crucial for the efficient synthesis of novel chemical entities with therapeutic potential.

References

-

ResearchGate. De novo Synthesis of Substituted Pyridines. Available from: [Link]

-

National Institutes of Health. A Simple, Modular Synthesis of Substituted Pyridines. Available from: [Link]

-

ResearchGate. A possible mechanism for the synthesis of substituted pyridines. Available from: [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

-

ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available from: [Link]

-

ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with... Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

National Institutes of Health. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link]

-

Chemsrc. This compound | CAS#:1150618-04-4. Available from: [Link]

-

PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available from: [Link]

-

PubChem. 5-Bromo-4-methylpyrimidin-2-amine. Available from: [Link]

-

Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. This compound | CAS#:1150618-04-4 | Chemsrc [chemsrc.com]

- 5. ijssst.info [ijssst.info]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Medicinal Chemistry of Substituted Pyyridines: From Privileged Scaffold to Potent Therapeutics

Introduction: The Pyridine Moiety as a Cornerstone of Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in over 7,000 existing drug molecules underscores its significance in the development of therapeutic agents.[3] The unique physicochemical properties of pyridine, including its ability to form hydrogen bonds, its aqueous solubility, and its chemical stability, make it an ideal foundation for designing novel drugs.[2] The nitrogen atom imparts a dipole moment, enhancing solubility and creating a site for specific interactions with biological targets.[1] Furthermore, the aromatic nature of the ring facilitates π-π stacking interactions, while its three potential substitution positions (2, 3, and 4) allow for precise tuning of steric and electronic properties.[1] These characteristics have been instrumental in the development of drugs across a wide range of therapeutic areas.[1] Between 2014 and 2023, a total of 54 drugs containing a pyridine ring were approved by the US FDA, with the largest number being in the anticancer category.[4][5][6]

This in-depth technical guide will explore the diverse applications of substituted pyridines in medicinal chemistry, delving into their mechanisms of action, structure-activity relationships (SAR), and synthetic strategies. We will examine key therapeutic areas where pyridine derivatives have made a significant impact, including oncology, infectious diseases, and neurology.

The Versatility of the Pyridine Scaffold: A Bioisosteric Advantage